meso-1,2-Diphenylethylenediamine
CAS No.: 951-87-1
Cat. No.: VC1782623
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951-87-1 |
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Molecular Formula | C14H16N2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | (1R,2S)-1,2-diphenylethane-1,2-diamine |
Standard InChI | InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ |
Standard InChI Key | PONXTPCRRASWKW-OKILXGFUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N |
SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N |
Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N |
Introduction
Chemical Identity and Physical Properties
Meso-1,2-Diphenylethylenediamine is an organic compound categorized as a diamine. It exists as one of three stereoisomers of 1,2-diphenylethylenediamine, alongside the R,R- and S,S- enantiomers. The meso form has the unique (1R,2S) configuration, providing it with distinct chemical and physical properties compared to its stereoisomers .
Basic Identification
The compound is recognized by several synonyms in chemical literature and databases. These alternative names provide important reference points for researchers exploring this compound across different sources.
Parameter | Information |
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Systematic Name | (1R,2S)-1,2-diphenylethane-1,2-diamine |
Common Synonyms | meso-1,2-Diphenylethane-1,2-diamine, meso-stilbenediamine |
CAS Number | 951-87-1 |
MDL Number | MFCD00274328 |
Molecular Formula | C14H16N2 |
Molecular Weight | 212.29-212.30 g/mol |
The compound is typically available in crystalline form with a melting point of 118°C, an important characteristic for confirming purity and identity in laboratory settings . This relatively high melting point indicates significant intermolecular forces, likely due to hydrogen bonding opportunities presented by the amine groups.
Structural Features
The structural configuration of meso-1,2-Diphenylethylenediamine features two phenyl groups attached to a central ethylene diamine unit. What distinguishes the meso form from its enantiomeric counterparts is the specific spatial arrangement of these groups. In the meso configuration, one phenyl group points up while the other points down relative to the ethylene bridge, creating a plane of symmetry within the molecule .
This symmetrical structure has important implications for its reactivity patterns, coordination behavior, and applications in asymmetric synthesis. The presence of two primary amine groups also makes it an excellent chelating agent, capable of forming stable complexes with various transition metals.
Synthesis Methods
The synthesis of meso-1,2-Diphenylethylenediamine can be accomplished through multiple synthetic routes, with the chosen method often depending on available starting materials, desired scale, and required purity.
Documented Synthesis Procedures
One documented synthesis route involves the use of this compound as a starting material for creating more complex structures. For example, meso-1,2-diphenyl-N1,N2-bis(quinolin-2-ylmethylene)ethane-1,2-diamine can be synthesized by reacting meso-1,2-diphenylethylenediamine with 2-quinolinecarboxaldehyde .
The procedure involves:
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Suspending 2-quinolinecarboxaldehyde (222 mg, 1.41 mmol) in 20 mL of methanol
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Adding meso-1,2-diphenylethylenediamine (150 mg, 0.706 mmol)
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Stirring and refluxing the mixture for 12 hours
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Cooling to room temperature and collecting the yellow precipitate by filtration
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Washing with diethyl ether and recrystallizing from ethyl acetate
This synthesis yielded 298 mg (0.607 mmol) of product, representing an 86% yield, demonstrating the compound's utility as a precursor in organic synthesis .
Purification and Characterization
Commercial samples of meso-1,2-Diphenylethylenediamine typically have a purity of ≥97.0%, as determined by gas chromatography and titration analysis . The purity of synthesized samples can be confirmed through various analytical techniques, including:
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Melting point determination (expected at 118°C)
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Nuclear magnetic resonance (NMR) spectroscopy
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X-ray crystallography
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Infrared (IR) spectroscopy
These methods collectively provide a comprehensive verification of both the structural configuration and purity of the compound, essential for its application in sensitive chemical processes.
Applications in Chemical Research
Meso-1,2-Diphenylethylenediamine has found numerous applications across different areas of chemical research, primarily owing to its unique structural features and coordination capabilities.
Coordination Chemistry
One of the most significant applications of meso-1,2-Diphenylethylenediamine is in coordination chemistry. The compound serves as an excellent ligand for various transition metals, forming stable complexes with distinctive properties.
The presence of two primary amine groups (-NH2) enables it to function as a bidentate ligand, capable of forming two coordination bonds with a metal center. This chelating ability contributes to the stability of the resulting metal complexes, making them suitable for various applications in catalysis and material science.
DNA Binding Studies
Research has demonstrated that metal complexes containing meso-1,2-Diphenylethylenediamine exhibit notable biological activity, particularly in their interactions with DNA. Studies focusing on nickel complexes have shown that these compounds can selectively bind to different DNA structures, including duplex DNA and quadruplexes .
These interactions have been extensively investigated using advanced analytical techniques such as:
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Electrospray ionization mass spectrometry
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Circular dichroism spectroscopy
The findings indicate that the presence of meso-1,2-Diphenylethylenediamine in these complexes enhances selectivity towards certain DNA structures over others, suggesting potential applications in medicinal chemistry and biochemistry .
Fluorescent Detection Applications
The compound has been incorporated into zinc and copper complexes for the detection of Adrafinil in paper-based microfluidic devices. This application leverages the distinctive coordination properties of meso-1,2-Diphenylethylenediamine to create sensitive and selective detection systems for pharmaceutical compounds .
Related Compounds and Comparative Analysis
Understanding how meso-1,2-Diphenylethylenediamine relates to similar compounds helps contextualize its unique properties and applications. Several structurally similar compounds share certain features but differ in key aspects that affect their chemical behavior.
Comparison with Structural Analogs
A comparative analysis of meso-1,2-Diphenylethylenediamine with structurally related compounds reveals important differences in chemical properties and applications:
Compound Name | Structure Type | Unique Features | Comparative Reactivity |
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1,2-Diaminocyclohexane | Cyclic diamine | Different ring structure | Altered reactivity due to ring constraints |
1,2-Ethanediamine | Simple diamine | Lacks phenyl groups | Less sterically hindered, more flexible |
N,N'-Diphenylethylenediamine | Similar backbone | Different substitution pattern | Altered electronic and steric properties |
R,R- and S,S-1,2-Diphenylethylenediamine | Stereoisomers | Different spatial configuration | Different selectivity in asymmetric applications |
The unique stereochemistry of meso-1,2-Diphenylethylenediamine provides it with distinctive properties compared to its enantiomeric counterparts. While the R,R- and S,S-forms are mirror images of each other, the meso form has an internal plane of symmetry, affecting its behavior in chiral environments and its applications in asymmetric synthesis .
Structure-Property Relationships
The specific arrangement of functional groups in meso-1,2-Diphenylethylenediamine contributes to its distinctive physical and chemical properties:
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The two phenyl groups provide steric bulk that influences coordination geometry when binding to metals
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The primary amine groups serve as electron donors and hydrogen bond donors
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The stereochemical arrangement affects how the molecule interacts with chiral environments, such as enzymes or asymmetric catalysts
These structure-property relationships are fundamental to understanding the compound's behavior in various chemical contexts and applications.
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